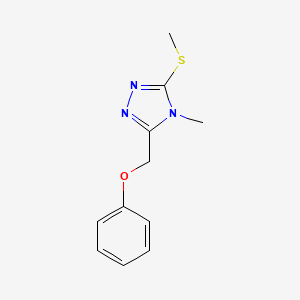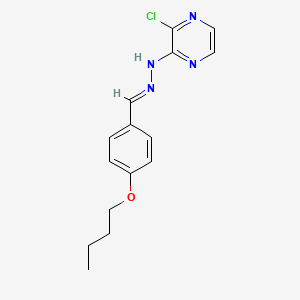![molecular formula C17H15NO7 B5693656 5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, a group of molecules that are involved in inflammation and pain. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that plays a key role in the regulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been shown to induce apoptosis, which is a process of programmed cell death that plays a key role in the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid in lab experiments is its high purity and yield. This compound can be easily synthesized and purified, making it an ideal compound for various applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid. One of the future directions is the development of new drug candidates based on this compound. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another future direction is the development of new materials based on this compound. This compound has been used as a building block for the synthesis of various polymers and metal-organic frameworks, making it a potential candidate for the development of new materials with unique properties. Finally, another future direction is the study of the mechanism of action of this compound. The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate the molecular pathways involved.
Synthesemethoden
5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid can be synthesized through a series of chemical reactions starting from 2-methoxyphenol and isophthalic acid. The synthesis process involves the formation of an intermediate compound, which is then reacted with an acylating agent to form this compound. The yield of the synthesis process is high, and the purity of the final product can be easily achieved through various purification methods.
Wissenschaftliche Forschungsanwendungen
5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid has been extensively studied for its potential applications in various fields, including drug discovery, material science, and catalysis. In drug discovery, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. In material science, this compound has been used as a building block for the synthesis of various polymers and metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of various catalysts.
Eigenschaften
IUPAC Name |
5-[[2-(2-methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO7/c1-24-13-4-2-3-5-14(13)25-9-15(19)18-12-7-10(16(20)21)6-11(8-12)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXIBNSMQBFNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)


![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)

![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)

![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
